molecular formula C17H18N2O2 B11125568 N-(1-isobutyl-1H-indol-4-yl)-2-furamide

N-(1-isobutyl-1H-indol-4-yl)-2-furamide

Cat. No.: B11125568
M. Wt: 282.34 g/mol
InChI Key: SLNCAVASEBREFS-UHFFFAOYSA-N
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Description

N-(1-isobutyl-1H-indol-4-yl)-2-furamide is a synthetic compound characterized by its unique structure, which includes an indole ring substituted with an isobutyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isobutyl-1H-indol-4-yl)-2-furamide typically involves the reaction of 1-isobutyl-1H-indole with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-isobutyl-1H-indol-4-yl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the furan ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the furan ring is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-isobutyl-1H-indol-4-yl)-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N-(1-isobutyl-1H-indol-4-yl)-2-furamide can be compared with other similar compounds, such as:

    N-(1-isobutyl-1H-indol-4-yl)nicotinamide: This compound has a similar indole structure but differs in the presence of a nicotinamide group.

    N-(1-isobutyl-1H-indol-4-yl)-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide: This compound includes additional functional groups, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of the indole and furan rings, which imparts distinct chemical and biological characteristics.

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

N-[1-(2-methylpropyl)indol-4-yl]furan-2-carboxamide

InChI

InChI=1S/C17H18N2O2/c1-12(2)11-19-9-8-13-14(5-3-6-15(13)19)18-17(20)16-7-4-10-21-16/h3-10,12H,11H2,1-2H3,(H,18,20)

InChI Key

SLNCAVASEBREFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)C3=CC=CO3

Origin of Product

United States

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